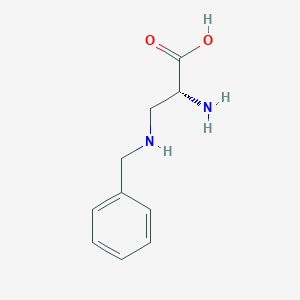

(R)-2-Amino-3-(Benzylamino)Propanoic Acid

説明

科学的研究の応用

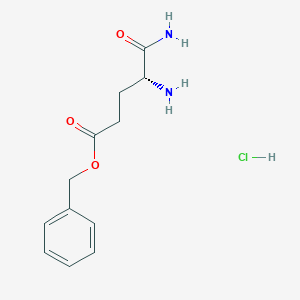

Enantioselective Synthesis of β-Amino Acid Esters :

- The study by Strompen (2012) discusses a solvent-free, chemoenzymatic reaction sequence for the enantioselective formation of β-amino acid esters. This process involves benzylamine and trans-ethyl crotonate forming racemic β-amino acid ester rac-ethyl 3-(benzylamino)butanoate, with further conversion to rac-N-benzyl-(3-benzylamino)butanamide.

Biocatalytic Route for β-Substituted-γ-Amino Acids :

- Mukherjee and Martínez (2011) in ACS Catalysis used commercial lipases as biocatalysts for synthesizing precursors of β-substituted-γ-amino acids. Their approach allowed the synthesis of a wide range of optically active compounds with high enantioselectivity.

Biological Significance and Synthetic Approaches :

- A study by Viso et al. (2011) in Chemical Reviews highlights the biological significance of R,β-diamino acids and their derivatives, discussing their use as building blocks for new molecule synthesis and modulating the biological behavior of known peptidic entities.

Synthesis of α-Nucleic Acid Base Substituted Propanoic Acids :

- Overberger and Chang (1989) in Tetrahedron Letters synthesized optically active α-nucleic acid base substituted propanoic acids, including (R)-2-(adenin-9-yl)propanoic acid and others.

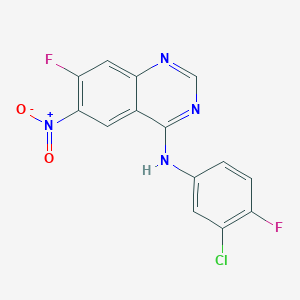

Synthesis and DPP IV Inhibitory Activity in Diabetes Mellitus Treatment :

- The study by Deng et al. (2008) in Tetrahedron focuses on the synthesis of non-proteinogenic amino acids for the development of Denagliptin, a dipeptidyl peptidase IV inhibitor for treating type-2 diabetes mellitus.

Enantioselective Synthesis of Neuroexcitants :

- Pajouhesh et al. (2000) in Tetrahedron-asymmetry described the preparation of both enantiomers of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA).

Synthesis of Chiral β-Hydroxy-α-Amino Acids :

- Badorrey et al. (2000) in Tetrahedron-asymmetry worked on the synthesis of chiral β-hydroxy-α-amino acids, demonstrating their potential in producing various nucleophiles.

Spectroscopy Studies of Boron Derivatives of Aminophosphonic Acids :

- Piergies et al. (2012) in The Journal of Physical Chemistry. A conducted Fourier transform infrared and Raman spectroscopy studies on boron analogues of aminophosphonic acids, including N-benzylamino derivatives.

特性

IUPAC Name |

(2R)-2-amino-3-(benzylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-9(10(13)14)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGMJYPWCZYLAW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555937 | |

| Record name | 3-(Benzylamino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(Benzylamino)Propanoic Acid | |

CAS RN |

119906-14-8 | |

| Record name | 3-(Benzylamino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

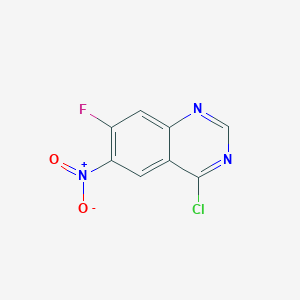

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

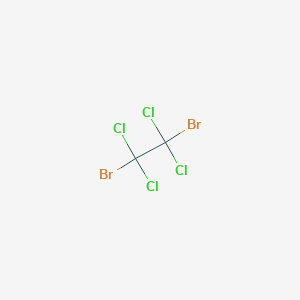

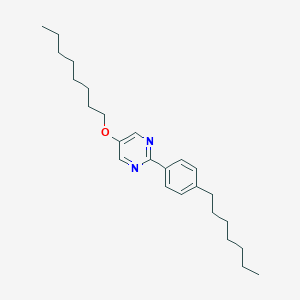

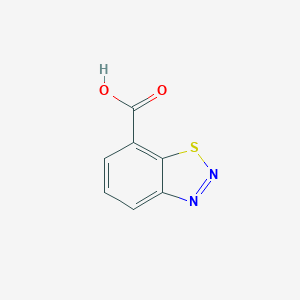

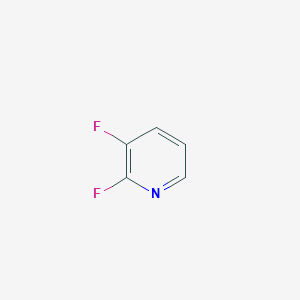

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。